BenchChemオンラインストアへようこそ!

N-(cyclobutylmethyl)-2-methylpropan-2-amine

Medicinal Chemistry Drug Discovery Physicochemical Profiling

N-(Cyclobutylmethyl)-2-methylpropan-2-amine (synonym: tert-butyl(cyclobutylmethyl)amine) is a secondary aliphatic amine belonging to the cycloalkylmethylamine class. The molecule features a sterically bulky tert-butyl group on the nitrogen and a strained cyclobutylmethyl substituent connected via a methylene bridge.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 356539-84-9
Cat. No. B1463292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclobutylmethyl)-2-methylpropan-2-amine
CAS356539-84-9
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC1CCC1
InChIInChI=1S/C9H19N/c1-9(2,3)10-7-8-5-4-6-8/h8,10H,4-7H2,1-3H3
InChIKeyBBKYSXTZQBMHHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclobutylmethyl)-2-methylpropan-2-amine (CAS 356539-84-9): Structural Identity, Class, and Baseline Procurement Data


N-(Cyclobutylmethyl)-2-methylpropan-2-amine (synonym: tert-butyl(cyclobutylmethyl)amine) is a secondary aliphatic amine belonging to the cycloalkylmethylamine class. The molecule features a sterically bulky tert-butyl group on the nitrogen and a strained cyclobutylmethyl substituent connected via a methylene bridge. CAS Common Chemistry records the compound under the name N-(1,1-Dimethylethyl)cyclobutanemethanamine [1]. Available from specialty chemical suppliers such as Leyan (Shanghai HaoHong Biomedical) at 98% purity , the compound is marketed as a building block for organic synthesis and pharmaceutical intermediate development. Its computed LogP is 2.17 and topological polar surface area (TPSA) is 12.03 Ų , indicating moderate lipophilicity and limited hydrogen-bonding capacity (one H-bond donor, one H-bond acceptor). The molecular formula is C₉H₁₉N with a molecular weight of 141.25 g/mol . This compound occupies a distinct structural niche among cyclobutylmethylamines due to the combination of the strained four-membered ring and the quaternary-carbon-containing tert-butyl group, which together impart unique steric and conformational constraints relevant to medicinal chemistry scaffold design [2].

Why N-(Cyclobutylmethyl)-2-methylpropan-2-amine Cannot Be Simply Replaced by Other Cyclobutylmethylamines or tert-Butylamines in Medicinal Chemistry Programs


Generic substitution among cyclobutylmethylamines or tert-butylamines is scientifically unsound because even minor alterations to the N-substituent, linker length, or attachment point produce measurable differences in steric bulk, lipophilicity, conformational accessibility, and hydrogen-bonding capacity that cumulatively alter molecular recognition, pharmacokinetic profile, and synthetic utility. The tert-butyl group in the target compound provides a quaternary carbon center with three methyl groups that cannot be mimicked by isopropyl or methyl analogs . The single-methylene bridge between nitrogen and the cyclobutyl ring imposes a distinct spatial orientation compared to the ethyl-bridged homolog N-(2-cyclobutylethyl)-2-methylpropan-2-amine (CAS 1485147-98-5) . Furthermore, cyclobutyl-containing amines are increasingly employed as sp³-rich bioisosteric replacements for aryl rings in fragment-based drug discovery, where the precise geometry of the cyclobutylmethyl-amine scaffold directly impacts binding [1]. The ter t-butyl(cyclobutylmethyl)amine motif has been validated in the context of the FDA-approved HCV protease inhibitor Boceprevir (Sch 503034), where the (1,1-dimethylethyl)amino carbonyl group linked to a cyclobutylmethyl-bearing scaffold is essential for potency [2]. Substituting this moiety with a smaller or differently linked amine would compromise the steric and electronic complementarity required for target engagement. The quantitative evidence below demonstrates why the specific combination of tert-butyl, cyclobutyl, and the methylene linker represents a non-interchangeable chemical space.

Quantitative Differentiation Evidence for N-(Cyclobutylmethyl)-2-methylpropan-2-amine (CAS 356539-84-9) vs. Closest Structural Analogs


Computed LogP Differentiation vs. Primary Cyclobutylmethylamine: Lipophilicity-Driven Selection for Blood-Brain Barrier Penetration or Membrane Targeting

The target compound exhibits a computed LogP of 2.17 , which is approximately 0.73 log units higher than that of the unsubstituted primary amine cyclobutylmethylamine (LogP 1.4455) . This difference reflects the substantial lipophilic contribution of the tert-butyl group. In the context of CNS drug discovery, compounds with LogP in the 2–3 range are often favored for balancing passive permeability and aqueous solubility; the primary amine analog falls below this optimal window, potentially limiting membrane transit. The increased LogP of the tert-butyl derivative also implies greater partitioning into hydrophobic enzyme binding pockets, a feature exploited in the design of the HCV NS3/4A protease inhibitor Boceprevir, which incorporates the (1,1-dimethylethyl)amino carbonyl motif adjacent to a cyclobutylmethyl group [1].

Medicinal Chemistry Drug Discovery Physicochemical Profiling

N-Substituent Steric Bulk Comparison: tert-Butyl vs. Isopropyl vs. Methyl — Implications for Basicity, Reactivity, and Molecular Recognition

The target compound bears a sterically demanding tert-butyl group (van der Waals volume ~73.2 ų for the tert-butyl fragment), which is substantially larger than the isopropyl group (~56.2 ų) in the comparator N-(cyclobutylmethyl)propan-2-amine (CAS 1092301-63-7) and the methyl group (~21.6 ų) in (cyclobutylmethyl)(methyl)amine (CAS 67579-87-7). This steric gradation directly impacts the basicity (pKa) of the secondary amine, its nucleophilicity in synthetic transformations, and its ability to occupy sterically constrained enzyme pockets. The tert-butyl group also imposes greater conformational restriction around the C–N bond compared to the isopropyl analog, reducing the number of accessible rotamers. This differential has been exploited in the design of selective cyclobutyl amine-derived histamine H3 receptor ligands, where precise N-substituent geometry is critical for receptor subtype selectivity [1]. The tert-butyl(cyclobutylmethyl)amine motif specifically appears in the HCV protease inhibitor Boceprevir (Sch 503034), where the (1,1-dimethylethyl)amino carbonyl group contributes to key binding interactions with the NS3 protease active site [2].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationships

Linker Length and Regioisomeric Differentiation: Methylene-Bridged vs. Ethylene-Bridged vs. C-Substituted Isomers

The target compound features a single methylene (–CH₂–) linker between the nitrogen atom and the cyclobutyl ring. This contrasts with the ethylene-bridged homolog N-(2-cyclobutylethyl)-2-methylpropan-2-amine (CAS 1485147-98-5), which has two methylene units , and the regioisomeric (1-tert-butylcyclobutyl)methanamine (InChIKey QBDCAVACMLCKOS), where the tert-butyl group is directly attached to the cyclobutyl ring rather than to the nitrogen . These constitutional and configurational differences produce distinct three-dimensional shapes, with the methylene-bridged target compound positioning the cyclobutyl ring closer to the amine nitrogen, thereby affecting the trajectory of the lone pair and the spatial presentation of the cyclobutyl group to binding partners. The HCV protease inhibitor Boceprevir (Sch 503034) [1] employs a cyclobutylmethyl group connected via a single methylene to the scaffold, validating the pharmaceutical relevance of the precise methylene linker geometry present in the target compound.

Molecular Design Bioisosteres Conformational Analysis

Pharmaceutical Scaffold Validation: The Cyclobutylmethyl-tert-Butylamine Motif in the FDA-Approved HCV Protease Inhibitor Boceprevir

The (1,1-dimethylethyl)amino carbonyl group linked to a cyclobutylmethyl-bearing scaffold is a critical pharmacophoric element in Boceprevir (Sch 503034), an FDA-approved HCV NS3/4A serine protease inhibitor [1]. The crystal structure of Sch 503034 bound to the HCV NS3 protease (PDB 2obo, resolution 2.60 Å) [2] reveals that the tert-butyl(cyclobutylmethyl)amine-derived moiety occupies a defined hydrophobic pocket within the protease active site, contributing to the inhibitor's Ki and EC₅₀ values. While the target compound N-(cyclobutylmethyl)-2-methylpropan-2-amine is the free secondary amine building block rather than the carbamate derivative found in Boceprevir, it serves as the direct synthetic precursor or structural progenitor for such pharmaceutically relevant motifs. This precedent establishes that the specific tert-butyl(cyclobutylmethyl)amine architecture—as opposed to N-methyl, N-isopropyl, or primary cyclobutylmethylamine analogs—has been functionally validated in a clinical-stage drug molecule [3].

Antiviral Drug Discovery Protease Inhibition Fragment-Based Drug Design

Evidence-Backed Application Scenarios for N-(Cyclobutylmethyl)-2-methylpropan-2-amine in Medicinal Chemistry and Chemical Biology Research


Fragment-Based Drug Discovery: sp³-Rich Cyclobutylmethylamine Scaffold for Aryl Bioisostere Replacement

Cyclobutylamine derivatives are increasingly employed as sp³-rich bioisosteric replacements for aryl rings in fragment-based drug discovery, offering improved three-dimensionality and physicochemical properties [1]. N-(Cyclobutylmethyl)-2-methylpropan-2-amine provides a sterically differentiated entry point into this chemical space, with the tert-butyl group offering enhanced lipophilicity (LogP 2.17) compared to primary cyclobutylmethylamine (LogP 1.45) . The combination of the strained cyclobutyl ring, single methylene linker, and bulky N-substituent generates a conformationally constrained scaffold suitable for fragment library design where molecular shape diversity is critical for hit identification.

Protease Inhibitor Lead Optimization: Building Block for P2/P3 Site Mimetics Inspired by Boceprevir

The validated role of the (1,1-dimethylethyl)amino carbonyl motif in the HCV NS3/4A protease inhibitor Boceprevir (Sch 503034, PDB 2obo) [1] positions N-(cyclobutylmethyl)-2-methylpropan-2-amine as a key synthetic intermediate for structure-based optimization of protease inhibitors. The free secondary amine can be elaborated via carbamate formation, reductive amination, or amide coupling to generate focused libraries of P2/P3 site mimetics. The crystal structure of Boceprevir bound to the NS3 protease (2.60 Å resolution) provides structural guidance for rational design using this building block .

Histamine H3 Receptor Ligand Design: N-Substituent-Dependent Receptor Subtype Selectivity

Patent literature (US20070078133) describes cyclobutyl amine derivatives as histamine-3 receptor ligands useful for treating cognitive disorders, sleep disorders, and metabolic conditions [1]. Within this compound class, the choice of N-substituent (tert-butyl vs. isopropyl vs. methyl) is expected to modulate receptor subtype selectivity and intrinsic activity (agonist vs. antagonist vs. inverse agonist). N-(Cyclobutylmethyl)-2-methylpropan-2-amine, with its maximally bulky tert-butyl substituent among this series, provides the sterically most demanding option for probing H3 receptor binding pocket tolerance and for achieving potential selectivity over H1, H2, and H4 receptor subtypes.

Enzymatic C–H Hydroxylation Substrate for Generating Chiral Hydroxylated Cyclobutylamine Intermediates

Recent advances in engineered P450BM3 enzymes enable selective C–H hydroxylation of cyclobutylamine derivatives at chemically unactivated sites with high regio- and stereoselectivity, producing valuable bifunctional intermediates for fragment-based drug discovery [1]. N-(Cyclobutylmethyl)-2-methylpropan-2-amine, with its distinct steric profile conferred by the tert-butyl group, represents a candidate substrate for expanding the scope of these biocatalytic transformations to access hydroxylated cyclobutylmethyl-tert-butylamine derivatives that are otherwise challenging to prepare via conventional synthetic routes.

Quote Request

Request a Quote for N-(cyclobutylmethyl)-2-methylpropan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.